molecular formula C6H12O5S B017256 5-Thio-D-Glucose CAS No. 20408-97-3

5-Thio-D-Glucose

Cat. No. B017256
CAS RN: 20408-97-3
M. Wt: 196.22 g/mol
InChI Key: IJJLRUSZMLMXCN-SLPGGIOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Thio-D-Glucose involves chemical reactions that introduce a sulfur atom into the glucose molecule. One method includes reacting D-glucose with thiourea to replace the oxygen atom with sulfur, producing 5-Thio-D-Glucose as a key intermediate for further chemical transformations. These synthetic routes are crucial for producing 5-Thio-D-Glucose for research purposes, allowing scientists to study its biochemical and physiological effects.

Molecular Structure Analysis

The molecular structure of 5-Thio-D-Glucose, characterized by the substitution of a sulfur atom for an oxygen atom in the glucose ring, significantly affects its chemical behavior. This modification impacts its interaction with enzymes and transporters, making it a valuable analog for studying glucose-related biological processes. The structural similarity to D-glucose, with the critical difference being the sulfur substitution, enables it to interact competitively with natural glucose substrates in various enzymatic reactions.

Chemical Reactions and Properties

5-Thio-D-Glucose participates in enzymatic reactions similarly to D-glucose but with distinct kinetics. It acts as a competitive inhibitor or substrate in reactions involving glucose transport and metabolism. For example, it can serve as a substrate for enzymes like hexokinase, albeit with different affinity and reaction rates compared to D-glucose. These properties make 5-Thio-D-Glucose a useful probe in studying the mechanisms of glucose transport and metabolism.

Physical Properties Analysis

The physical properties of 5-Thio-D-Glucose, such as solubility, melting point, and optical rotation, are influenced by the presence of the sulfur atom. These properties are essential for its handling and application in research settings, as they determine its stability and reactivity under various conditions.

Chemical Properties Analysis

The chemical properties of 5-Thio-D-Glucose, including its reactivity with other molecules and susceptibility to enzymatic transformations, are central to its utility in biochemical research. Its ability to act as an inhibitor or alternate substrate in glucose-utilizing enzymes offers insights into the functional aspects of glucose metabolism and transport across cell membranes.

Scientific Research Applications

  • Biochemistry and Physiology

    • Summary of Application : 5-Thio-D-Glucose (Glc-5S) is a thiosugar hexokinase inhibitor. It is used to control or reduce the rate of glycolysis in vivo .
    • Results or Outcomes : It acts as a potent, competitive inhibitor of the cellular transport of D-glucose and of D-glucose mediated insulin release . It is also an inhibitor of spermatogenesis .
  • Synthetic Chemistry

    • Summary of Application : 5-Thio-D-Glucose is used in the stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose .
    • Methods of Application : The synthesis involves indirect b-D-fructofuranosidation involving selective -D-psicofuranosidation, followed by stereo- b inversion of the secondary hydroxy group at the C-3 position on the furanose ring .
    • Results or Outcomes : The conversion of the resulting disaccharides provided (+)-5-thiosucrose 1 and (+)-5-thioisosucrose 2 in excellent yields, respectively .
  • Diabetes Research
    • Summary of Application : 5-Thio-D-Glucose has been used in research to prevent high- and low-dose STZ-induced diabetes .
    • Methods of Application : The compound was injected intraperitoneally right before each STZ injection. Protection against hyperglycemia was already achieved with a total of 3 injections of 5-Thio-D-Glucose, 1 injection each given before the first 3 of 5 LD-STZ injections .
    • Results or Outcomes : The data indicate that 5-Thio-D-Glucose protected against hyperglycemia by preventing the β-cell toxic effects of STZ, not by preventing its inflammatory effect in the LD-STZ model .

properties

IUPAC Name

(2R,3R,4S,5R)-2,3,4,6-tetrahydroxy-5-sulfanylhexanal
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJLRUSZMLMXCN-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701031304
Record name 5-Thio-D-glucose
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Molecular Weight

196.22 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 5-Thio-D-glucose
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Product Name

5-Thio-D-Glucose

CAS RN

20408-97-3
Record name Thioglucose
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Record name 5-Thio-D-glucose
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Record name 5-Thio-D-glucose
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Record name 5-THIO-D-GLUCOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,600
Citations
Z Wang, C Dohle, J Friemann, BS Green… - Diabetes, 1993 - Am Diabetes Assoc
To induce hyperglycemia in mice by administration of STZ, two experimental protocols that involve different pathogenic pathways are being used. First, the intraperitoneal injection of a …
Number of citations: 63 diabetesjournals.org
UG Nayak, RL Whistler - The Journal of Organic Chemistry, 1969 - ACS Publications
Two convenient and improved routes for the synthesis of 5-thio-D-glucose are described starting with 5, 6-anhydro~ 3-0-benzyI-l, 2-0-ieopropylidene-/3-L-idofuranose (II). II reacts with …
Number of citations: 82 pubs.acs.org
JR Zysk, AA Bushway, RL Whistler… - Reproduction, 1975 - rep.bioscientifica.com
… of 5-thio-D-glucose mixed intotheir otherwise normal rations. … 1 week so that the correct dose of 5-thio-D-glucose could be … mice receiving more than 30 mg 5-thioD-glucose/kg. The time …
Number of citations: 116 rep.bioscientifica.com
M Chen, RL Whistler - Archives of biochemistry and biophysics, 1975 - Elsevier
… These results emphasize the need to examine whether 5-thio-Dglucose interferes with … The objective of the present work was to examine 5-thio-D-glucose and its l-phosphate …
Number of citations: 82 www.sciencedirect.com
RC Ritter, P Slusser - American Journal of Physiology …, 1980 - journals.physiology.org
… To this end, we have been examining feeding and hyperglycemia brought about by 5-thio-D-glucose (5TG), an analogue in which sulfur is substituted for the glucopyranose ring oxygen …
Number of citations: 64 journals.physiology.org
MJ Kelley, TS Chen - … of the Society for Experimental Biology …, 1984 - journals.sagepub.com
5-Thio-D-glucose (5TG) elicits a time-dependent effect on net D-glucose transport and metabolism in the mouse small intestine. When incubation periods were less than 45 min, 5TG …
Number of citations: 3 journals.sagepub.com
Z Wang, H Gleichmann - Experimental and Clinical …, 1995 - thieme-connect.com
… vivo, pretreatment of MD-STZ recipients with intraperitoneal injections with 5-thio-D-glucose (5-TG) just before each of the STZ injections prevented MD-STZ-induced beta-cell GLUT2 …
Number of citations: 37 www.thieme-connect.com
Y Inamori, C Muro, M Toyoda, Y Kato… - Bioscience …, 1994 - Taylor & Francis
… The 5-thio-D-glucose-induced inhibition in B. campestris was reversed by addition of D-glucose. 5-Thio-D-glucose … These reports indicate the importance of 5-thio-D-glucose in various …
Number of citations: 4 www.tandfonline.com
CW Chiu, RL Whistler - The Journal of Organic Chemistry, 1973 - ACS Publications
Reactions were monitored by thin layer chromatography (tic) on silica gel G14 coated glass plates (X 13 cm). Components were located by spraying with 5% sulfuric acid in ethanol and …
Number of citations: 25 pubs.acs.org
RL Whistler, WC Lake - Biochemical Journal, 1972 - portlandpress.com
… information on the diabetogenic action of 5-thio-D-glucose. This was done through examination of the biological action of 5-thio-D-glucose on the active cellular transport ofsugars and …
Number of citations: 111 portlandpress.com

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